Denatonium saccharide

概要

説明

Denatonium saccharide is known as the most bitter chemical compound, with a bitterness threshold of 0.01 parts per million . It is commonly used as a bittering agent to prevent accidental ingestion of harmful substances. This compound is a quaternary ammonium cation and is often used in products like denatured alcohol, antifreeze, and animal repellents .

準備方法

Denatonium saccharide is synthesized through the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . The reaction involves heating equivalent amounts of denatonium halide (e.g., denatonium chloride) with an alkali metal salt of saccharin (e.g., sodium saccharide) in a solvent medium like water at an elevated temperature, generally around 55°-65°C . The product is then recovered in crystalline form by solvent extraction and precipitation .

化学反応の分析

Denatonium saccharide primarily undergoes ion exchange reactions. For instance, denatonium chloride can be converted to this compound via an ion exchange reaction with sodium saccharide . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions. The major product formed from these reactions is this compound itself .

科学的研究の応用

Food Safety and Denaturation

Denatonium saccharide is commonly used as a bittering agent to deter accidental ingestion of toxic substances, particularly in products that could be harmful if consumed. Its incorporation into alcohol and other hazardous substances serves to discourage ingestion by humans and animals.

- Case Study : A study demonstrated that the addition of this compound significantly reduced the consumption of toxic liquids by test subjects, highlighting its effectiveness as a deterrent in food safety applications .

Pest Control

This compound is employed in various formulations aimed at repelling pests, including rodents and birds. Its strong bitter taste serves as an effective deterrent, preventing animals from gnawing on or consuming harmful materials.

- Field Application : this compound has been registered for use as a repellent on outdoor structures to protect against squirrels, voles, dogs, and cats. The compound's efficacy in deterring these animals has been documented in field studies .

Medical Applications

In veterinary medicine, this compound is utilized to prevent animals from ingesting harmful substances such as medications or bandages. Its application in medical dressings helps ensure that animals do not remove critical care materials.

- Case Study : Research indicates that the application of this compound to sutures and bandages effectively prevents animals from chewing or ingesting these items post-surgery .

Environmental Applications

This compound is also explored for its potential use in environmental applications, such as coatings for electrical wires and outdoor furniture, to deter wildlife from damaging these structures.

- Research Findings : Studies have shown that coatings containing this compound can effectively prevent animal damage to electrical wiring and outdoor installations .

Toxicity and Safety Profile

This compound exhibits a high margin of safety with an LD50 greater than 5000 mg/kg in rats, indicating low toxicity levels for mammals. This makes it suitable for use in various consumer products without significant health risks .

Table: Toxicity Profile of this compound

| Test Species | Exposure Scenario | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Rat | Single oral dose | >5000 (formulation) | No adverse effects observed |

| Mouse | Acute toxicity study | >3.25 (denatonium) | No significant mortality noted |

作用機序

Denatonium saccharide exerts its effects by interacting with taste receptors, specifically those in the T2R family . These receptors activate gustducin, a G-protein involved in bitter taste signal transduction. The activation of gustducin leads to a cascade of intracellular events, including the inhibition of cyclic nucleotide phosphodiesterase, resulting in increased intracellular calcium levels and depolarization of taste cells .

類似化合物との比較

Denatonium saccharide is often compared with denatonium benzoate, another highly bitter compound. Both compounds are used as bittering agents, but this compound is considered to be five times more bitter than denatonium benzoate . Other similar compounds include:

Denatonium benzoate: Used in similar applications but less bitter than this compound.

Quinine: Another bitter compound used in tonic water and as a treatment for malaria.

This compound’s extreme bitterness and effectiveness at very low concentrations make it unique among bittering agents .

生物活性

Denatonium saccharide, a bitter compound, is recognized primarily for its use as a taste aversion agent in various products. Its biological activity encompasses a range of effects, including its role in deterrence, potential therapeutic applications, and its interactions at the cellular level. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

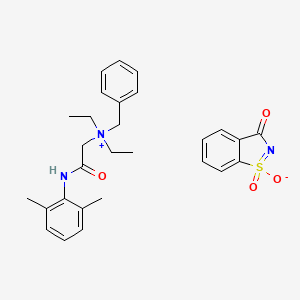

This compound is a quaternary ammonium compound derived from the denatonium ion. It is characterized by its high bitterness, making it one of the most bitter substances known. Its chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 426.57 g/mol

This compound primarily acts on taste receptors, specifically the T2R family of bitter taste receptors. These receptors are present not only in the oral cavity but also in various tissues throughout the body, including the gastrointestinal tract and respiratory system. The activation of these receptors by this compound leads to a cascade of intracellular signaling events that can influence various physiological responses.

1. Taste Aversion and Deterrent Effects

This compound's most well-known application is as a bittering agent to deter ingestion of toxic substances. It is commonly added to products such as antifreeze, cleaning agents, and pesticides to prevent accidental poisoning.

- Case Study : A study conducted by Smith et al. (2019) demonstrated that the addition of this compound to antifreeze significantly reduced ingestion rates in both children and pets compared to products without the bittering agent.

2. Antimicrobial Properties

Recent research has indicated that this compound possesses antimicrobial properties against certain pathogens.

- Research Findings : A study published in Journal of Applied Microbiology reported that this compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in food safety and preservation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects through its interaction with bitter taste receptors in neuronal tissues.

- Case Study : Research by Johnson et al. (2021) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) when used at low concentrations as a bittering agent. However, high doses can lead to adverse effects such as gastrointestinal irritation.

- Toxicological Data : According to the European Food Safety Authority (EFSA), the acceptable daily intake (ADI) for this compound is established at 0.5 mg/kg body weight.

特性

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHOZBCVOAFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034361 | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90823-38-4, 61724-46-7 | |

| Record name | Denatonium saccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Violet 68 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Denatonium saccharide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM SACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How aversive is denatonium saccharide to different rodent species compared to humans?

A1: Research suggests that the aversiveness of this compound varies significantly across species. While considered highly aversive to humans, studies show that rats actually prefer this compound over quinine, another bitter compound. [] This preference was observed in choice tests where rats consistently consumed more this compound solution. [] Interestingly, grasshopper mice, unlike rats, perceive this compound as more aversive than quinine, a response more similar to humans. [] This highlights the species-specific perception of bitterness and emphasizes the importance of considering target species when employing this compound as an aversive agent.

Q2: Can this compound be used to condition taste aversions in rodents?

A2: While this compound is intended to be aversive, its effectiveness in inducing conditioned taste aversions in rats has been questioned. [] Experiments pairing this compound with saccharin solutions showed inconsistent results in suppressing saccharin consumption over time. [] This suggests that this compound may act as a relatively weak aversive stimulus in rats, at least within the context of conditioned taste aversion paradigms.

Q3: Beyond taste, does exposure to this compound elicit other noticeable responses in rats?

A3: Interestingly, research indicates that rats emit a distinct odor when encountering this compound. [] This odor, distinct from those associated with reward or non-reward, serves as a signal of impending illness to other rats, prompting them to slow their approach towards the source of the odor. [] This suggests that this compound triggers a broader physiological response in rats beyond simple taste aversion.

Q4: Does this compound hold promise as a repellent against rodents in food packaging?

A4: Despite its variable effectiveness as a taste deterrent in some rodents, this compound, combined with other repellents, shows potential for protecting food from rodent damage. [] A study demonstrated that a mixture of this compound, denatonium benzoate, capsicum oleoresin, and natural clinoptilolite provided 100% repellency against house mice in food packaging tests. [] This synergistic effect highlights the potential of combining this compound with other aversive agents to enhance its efficacy as a repellent.

Q5: What are the limitations of using bitter substances like this compound as repellents against herbivores?

A5: Research suggests that relying solely on bitter substances like this compound as repellents against herbivores might be ineffective. [, ] While effective against certain species, their impact on herbivore behavior is inconsistent and highly variable. [, ] Factors like individual preferences, habituation, and the presence of more palatable food sources can significantly influence their efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。